molecular formula C11H8Br2N2O B3047073 2-benzyl-4,5-dibromopyridazin-3(2H)-one CAS No. 134965-39-2

2-benzyl-4,5-dibromopyridazin-3(2H)-one

Cat. No. B3047073
M. Wt: 344 g/mol
InChI Key: ZQLPPHNIRIEQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06004960

Procedure details

A mixture of 4,5-dibromopyridazin-2H-pyridazin-3-one (10 g, 40 mmol), benzyl bromide (6.84 g, 40 mmol), 8N KOH (5 mL, 40 mmol) and DMF (40 mL) was warmed up to 50° C. and reacted for 0.5 hr. The mixture was cooled to r.t., poured over H20 (500 mL) and extracted twice with Et2O (200 mL). The combined organic layers were washed with brine, dried with MgSO4 and the solvent was removed in vacuo to give the title compound which was used for next step without further purification.
Name
4,5-dibromopyridazin 2H-pyridazin-3-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Br:8])=[CH:6][N:5]=[N:4][CH:3]=1.N1NC(=[O:15])C=CC=1.[CH2:16](Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[OH-].[K+]>CN(C=O)C>[CH2:16]([N:4]1[C:3](=[O:15])[C:2]([Br:1])=[C:7]([Br:8])[CH:6]=[N:5]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1,3.4|

Inputs

Step One
Name
4,5-dibromopyridazin 2H-pyridazin-3-one
Quantity
10 g
Type
reactant
Smiles
BrC1=CN=NC=C1Br.N=1NC(C=CC1)=O
Name
Quantity
6.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to r.t.
ADDITION
Type
ADDITION
Details
poured over H20 (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with Et2O (200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Br)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.